molecular formula C34H55P B8593056 Docosyl(diphenyl)phosphane CAS No. 105625-02-3

Docosyl(diphenyl)phosphane

Cat. No.: B8593056
CAS No.: 105625-02-3
M. Wt: 494.8 g/mol
InChI Key: KQDXDNKJFYWDTB-UHFFFAOYSA-N
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Description

Docosyl(diphenyl)phosphane (C₃₄H₄₇P) is a tertiary phosphane featuring a long-chain docosyl (C₂₂H₄₅) group and two phenyl (C₆H₅) substituents bound to a central phosphorus atom. This structure imparts unique physicochemical properties, including exceptional lipophilicity and steric bulk, making it distinct from shorter-chain or aromatic-substituted phosphanes. Its applications span catalysis, lipid-based drug delivery systems, and materials science, where its hydrophobicity enhances stability in nonpolar environments .

Properties

CAS No.

105625-02-3

Molecular Formula

C34H55P

Molecular Weight

494.8 g/mol

IUPAC Name

docosyl(diphenyl)phosphane

InChI

InChI=1S/C34H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-32-35(33-28-23-21-24-29-33)34-30-25-22-26-31-34/h21-26,28-31H,2-20,27,32H2,1H3

InChI Key

KQDXDNKJFYWDTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Phosphane Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Docosyl(diphenyl)phosphane and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₃₄H₄₇P 486.7 2 phenyl, 1 docosyl High lipophilicity (XlogP ~12), stable in organic phases
Triphenylphosphane C₁₈H₁₅P 262.3 3 phenyl Air-sensitive, prone to oxidation; widely used in catalysis
(2,6-Dimethylphenyl)diphenylphosphane C₂₀H₁₉P 290.3 2 phenyl, 1 2,6-dimethylphenyl Enhanced steric hindrance; used in ligand design
Diphenyl(1-pyrenyl)phosphane C₂₈H₁₉P 390.4 2 phenyl, 1 pyrenyl Fluorescent properties; applications in cellular imaging
(Furan-2-yl)(diphenyl)phosphane C₁₆H₁₃OP 252.2 2 phenyl, 1 furan-2-yl Electron-rich; reactive in cycloadditions

Key Observations :

  • Lipophilicity : The docosyl chain in this compound drastically increases its hydrophobicity compared to triphenylphosphane (XlogP ~4.1) or furan-containing analogs (XlogP ~3.5) .
  • Steric Effects : Bulky substituents, such as the docosyl group or pyrenyl moiety, influence coordination chemistry. For example, osmium complexes with diphenyl(1-pyrenyl)phosphane exhibit enhanced luminescence due to the pyrenyl group’s π-conjugation .
  • Stability : Long alkyl chains like docosyl improve stability against oxidation, whereas triphenylphosphane requires inert atmospheres for handling .
Anticancer Agents
  • Gold(I) Phosphane Complexes : Triphenylphosphane is a common ligand in gold(I) anticancer agents (e.g., compounds 5 and 6 in ). These complexes inhibit thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR), with IC₅₀ values as low as 3.46 µM in breast cancer cells. However, hydrophilic substituents (e.g., -OH or -COOH) reduce activity, suggesting that this compound’s hydrophobicity could enhance membrane permeability and reduce serum protein binding .
  • Osmium Complexes: Diphenyl(1-pyrenyl)phosphane ligands in osmium complexes (e.g., OsCl₂(η⁶-p-cymene)(PPyrPh₂)) demonstrate strong cytotoxicity, with synthetic yields up to 97%.
Catalysis
  • Asymmetric Synthesis : Triphenylphosphane derivatives are pivotal in catalytic cycles, such as Michael additions. However, steric bulk from substituents (e.g., docosyl) may limit efficacy in asymmetric induction. For instance, Pincer catalyst 24 failed to induce enantioselectivity with diphenyl phosphane, whereas less bulky ligands succeeded .
  • Phase-Transfer Catalysis : this compound’s solubility in organic phases makes it suitable for reactions requiring biphasic conditions, unlike hydrophilic analogs like (furan-2-yl)(diphenyl)phosphane .

Stability and Reactivity

  • Oxidation Resistance : The docosyl group’s electron-donating nature and steric shielding reduce oxidation susceptibility, contrasting with triphenylphosphane, which readily forms phosphane oxide .
  • Protein Binding: Gold phosphane compounds with aromatic ligands bind strongly to serum albumin (Ksv ~10⁴ M⁻¹), but encapsulation strategies (e.g., lipid nanoparticles) are needed to prevent deactivation. This compound’s lipophilicity may facilitate self-assembly into micelles or vesicles, bypassing protein interactions .

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